1H and 13C NMR chemical shifts of 2-acetamido-2-deoxy-beta-D-allopyranose
1H and 13C NMR chemical shifts of 2-acetamido-2-deoxy-beta-D-allopyranose
Comprehensive NMR Characterization of 2-Acetamido-2-deoxy- β -D-allopyranose: Stereochemical and Conformational Analysis
Executive Summary
The rare sugar 2-acetamido-2-deoxy-D-allopyranose (N-acetyl-D-allosamine, D-AllNAc) is a critical structural motif found in specialized biological systems, most notably as a constituent of allosamidin—a potent insect chitinase inhibitor[1]. Because D-AllNAc is the C3-epimer of the highly abundant N-acetyl-D-glucosamine (GlcNAc), distinguishing between these two epimers requires rigorous analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this stereochemical elucidation.
This technical guide provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts of the major β -pyranose tautomer of D-AllNAc. By examining the causality behind the observed spin-spin coupling constants ( J -values) and chemical shift perturbations (such as the γ -gauche effect), researchers can establish a self-validating framework for the de novo structural analysis of rare carbohydrate epimers.
Conformational Dynamics and Tautomerism
In aqueous solution, reducing monosaccharides do not exist as a single static structure. Instead, they undergo mutarotation, establishing a thermodynamic equilibrium between multiple tautomeric forms. For D-AllNAc in D 2 O, the equilibrium heavily favors the pyranoid ring forms, with a significant presence of four distinct tautomers: α -pyranose, β -pyranose, α -furanose, and β -furanose[1].
The pyranose forms of D-AllNAc reside almost exclusively in the 4C1 chair conformation[1]. In this conformation, the bulky N-acetyl group at C2 is equatorial, while the hydroxyl group at the epimeric C3 position is forced into an axial orientation. The tautomeric equilibrium is highly sensitive to temperature; empirical data demonstrates that the population of the β -anomer of the pyranoid ring decreases as temperature increases, shifting the equilibrium toward the furanoid and α -pyranoid forms[1]. Therefore, strict thermal regulation during NMR acquisition is a mandatory experimental choice to ensure reproducible integration and signal intensity.
Stereochemical Causality: 1 H NMR Spin System Extraction
The stereochemistry of the 4C1 chair is directly encoded in the 1 H NMR spectrum through vicinal scalar couplings ( 3JH,H ). According to the Karplus equation, the magnitude of 3J is a function of the dihedral angle between adjacent protons.
For 2-acetamido-2-deoxy- β -D-allopyranose, the 1 H NMR data[2] provides a flawless, self-validating map of the molecule's relative stereochemistry:
Table 1: 1 H NMR Chemical Shifts and Couplings (400 MHz, D 2 O)
| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Stereochemical Assignment (in 4C1 ) |
| H1 | 4.97 | d | J1,2=8.7 | Axial (Trans-diaxial to H2) |
| H2 | ~3.84 | m | Overlapping | Axial |
| H3 | 4.11 | t | J2,3≈2.9 , J3,4≈2.9 | Equatorial (Gauche to H2 and H4) |
| H4 | 3.70 | dd | J4,5=10.1 , J3,4=3.0 | Axial (Trans-diaxial to H5) |
| H5 | ~3.80 | m | Overlapping | Axial |
| H6a | 3.91 | dd | Jgem=12.1 , J5,6a=2.2 | Pro-S / Pro-R |
| H6b | 3.75 | dd | Jgem=12.6 , J5,6b=6.8 | Pro-R / Pro-S |
| NAc | 2.07 | s | - | Acetyl Methyl |
Mechanistic Insight (The Karplus Validation): The doublet at 4.97 ppm with a large coupling of 8.7 Hz is the definitive signature of a β -anomeric proton. This large J -value dictates a dihedral angle of ~180°, proving that both H1 and H2 are axial . The defining feature of the allose configuration is the inversion at C3. The H3 proton appears as an apparent triplet at 4.11 ppm with small couplings of ~2.9 Hz. These small values indicate ~60° dihedral angles, confirming that H3 is equatorial and therefore gauche to both the axial H2 and the axial H4. Finally, the large 10.1 Hz coupling observed for H4 confirms its trans-diaxial relationship with H5, closing the logical loop of the 4C1 chair assignment.
13 C NMR and the γ -Gauche Effect
The 13 C NMR spectrum of carbohydrates is highly sensitive to steric compression. When a substituent is positioned axially on a pyranose ring, its electron cloud repels the C-H bonds of the γ -carbons (carbons located three bonds away) that are in a 1,3-diaxial relationship. This steric compression increases local electron density, shielding the γ -nuclei and driving their chemical shifts upfield (lower ppm).
Table 2: 13 C NMR Chemical Shifts (101 MHz, D 2 O)
| Carbon | Chemical Shift ( δ , ppm) | Structural Significance / Causality |
| C=O | 174.0 | Carbonyl carbon of the N-acetyl group. |
| C1 | 92.3 | Anomeric carbon. Shifted upfield relative to β -GlcNAc (~95 ppm) due to the γ -gauche effect from the axial C3-OH. |
| C5 | 73.7 | Ring carbon. Shifted upfield relative to β -GlcNAc (~76 ppm) due to the γ -gauche effect from the axial C3-OH. |
| C3 | 69.6 | Epimeric center. The axial orientation inherently shields the carbon relative to its equatorial counterpart. |
| C4 | 66.4 | Ring carbon. |
| C6 | 61.1 | Exocyclic hydroxymethyl carbon. |
| C2 | 54.2 | Nitrogen-bearing carbon, characteristic shift for C2 in hexosamines. |
| CH 3 | 21.8 | Methyl carbon of the N-acetyl group. |
Mechanistic Insight (Steric Shielding): In β -D-AllNAc, the C3-OH is axial. Consequently, it engages in 1,3-diaxial interactions with the axial protons at C1 and C5. As predicted by stereochemical theory, the 13 C resonances for C1 (92.3 ppm) and C5 (73.7 ppm)[2] are shielded by approximately 3 ppm compared to their chemical shifts in β -GlcNAc (where the C3-OH is equatorial). This γ -gauche effect serves as an independent, self-validating proof of the C3 epimerization, completely orthogonal to the 1 H J -coupling data.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in resonance assignment, researchers must employ a multi-dimensional NMR workflow. Relying solely on 1D spectra for rare sugars is prone to error due to signal overlap (e.g., H2 and H5 in D-AllNAc). The following protocol establishes a closed-loop validation system[3].
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Sample Preparation & Equilibration: Dissolve high-purity D-AllNAc in 99.9% D 2 O to a concentration of ~90 mM. Allow the sample to equilibrate at a strictly controlled temperature (e.g., 298 K) for at least 12 hours to ensure the mutarotation/tautomeric equilibrium has stabilized[1].
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1D Acquisition: Acquire 1 H and 13 C{1H} spectra. Extract the anomeric ratios by integrating the well-resolved H1 doublets.
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Scalar Correlation (COSY/TOCSY): Utilize 2D 1 H- 1 H COSY to trace the continuous spin system from the anomeric H1 through to the H6 protons. This resolves the overlapping multiplets of H2 and H5.
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Heteronuclear Mapping (HSQC): Perform 1 H- 13 C HSQC to unambiguously assign the 13 C resonances based on their directly attached, COSY-assigned protons.
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Connectivity Validation (HMBC): Use 1 H- 13 C HMBC to confirm the linkage of the N-acetyl group (cross-peak between the NAc methyl protons and the carbonyl carbon, and H2 to the carbonyl carbon) and to verify the integrity of the pyranose ring (H1 to C5 cross-peaks).
Workflow Visualization
Figure 1: Self-validating NMR workflow for the stereochemical elucidation of D-AllNAc.
References[2] Title: Regioselective Manipulation of GlcNAc Provides Allosamine, Lividosamine, and Related Compounds.
Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link][3] Title: Primary Structure of Glycans by NMR Spectroscopy. Source: Chemical Reviews (ACS Publications). URL:[Link][1] Title: Tautomers of N-acetyl-D-allosamine: an NMR and computational chemistry study. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]
